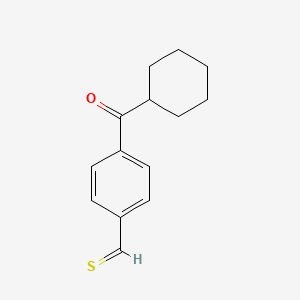
4-(Cyclohexanecarbonyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexanecarbonyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O)
准备方法
Synthetic Routes and Reaction Conditions
One common method is the thermolysis of alkyl thiosulphinates, which generates thiobenzaldehyde that can be further modified . Another approach involves the use of phosphorus-containing sulfur reagents, such as phosphorus decasulfide (P4S10), to convert carbonyl groups to thiocarbonyl groups .
Industrial Production Methods
Industrial production methods for 4-(Cyclohexanecarbonyl)thiobenzaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
4-(Cyclohexanecarbonyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compound.
科学研究应用
4-(Cyclohexanecarbonyl)thiobenzaldehyde has several scientific research applications:
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Cyclohexanecarbonyl)thiobenzaldehyde involves its interaction with nucleophiles, both in chemical and biological contexts. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, and other biological molecules. This reactivity can be harnessed to study biochemical pathways and develop new therapeutic agents .
相似化合物的比较
Similar Compounds
Thiobenzaldehyde: A simpler thioaldehyde with similar reactivity but lacking the cyclohexanecarbonyl group.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a thiocarbonyl group, leading to different reactivity and applications.
Uniqueness
4-(Cyclohexanecarbonyl)thiobenzaldehyde is unique due to the presence of both a cyclohexanecarbonyl group and a thiocarbonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thioaldehydes .
属性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC 名称 |
4-(cyclohexanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h6-10,12H,1-5H2 |
InChI 键 |
MBPYPEBXIRVODW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




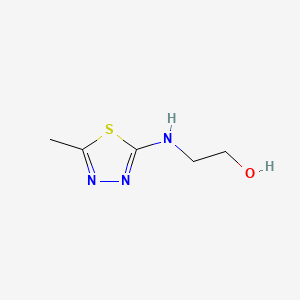
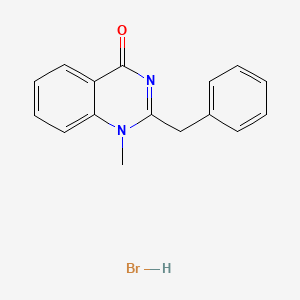
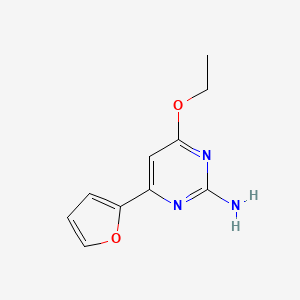
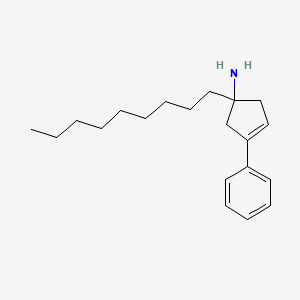
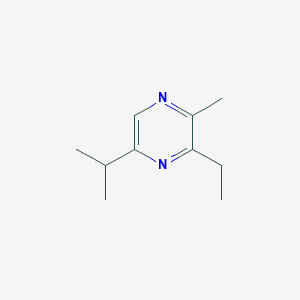
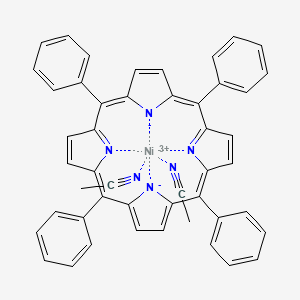

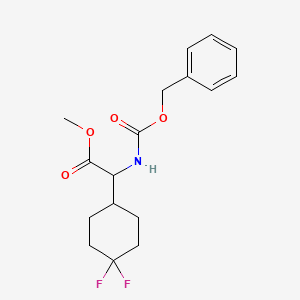
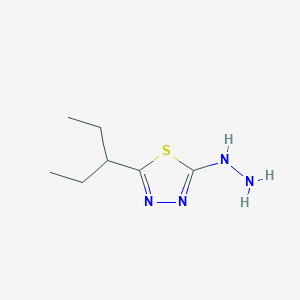
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
